5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC17483509
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O4 |
|---|---|
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | 5-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H18N2O4/c1-20-11-4-2-10(3-5-11)8-21-9-15(6-7-15)12-13(18)17-14(19)16-12/h2-5,12H,6-9H2,1H3,(H2,16,17,18,19) |
| Standard InChI Key | ZBTFGARAFYQJDR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)COCC2(CC2)C3C(=O)NC(=O)N3 |
Introduction
5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione is a complex organic compound belonging to the class of imidazolidine derivatives. It features a five-membered heterocyclic ring structure, incorporating a methoxybenzyl group and a cyclopropyl moiety, which contribute to its unique reactivity and potential applications in medicinal chemistry .
Synthesis
The synthesis of 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione typically involves multi-step synthetic routes. These processes often include cyclization reactions that incorporate the methoxybenzyl and cyclopropyl groups into the imidazolidine ring. The specific steps may vary depending on the starting materials and desired efficiency of the synthesis.
Research Findings and Data
While detailed research findings specific to 5-(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)imidazolidine-2,4-dione are scarce, related imidazolidine compounds have shown promising biological activities. For example, some imidazolidine derivatives have demonstrated antinociceptive effects and cardiovascular activity .
Table 2: Potential Biological Activities of Imidazolidine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume